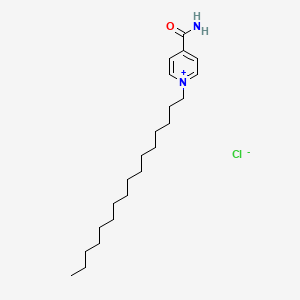

4-Carbamoyl-1-hexadecylpyridinium Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexadecylpyridin-1-ium-4-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLSZMFKAEZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659880 | |

| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377085-58-0 | |

| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Carbamoyl-1-hexadecylpyridinium Chloride

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape

4-Carbamoyl-1-hexadecylpyridinium chloride, a cationic surfactant, presents a unique case study in chemical characterization. While its structural analogue, Cetylpyridinium Chloride (CPC), is extensively documented and widely utilized, specific experimental data for the 4-carbamoyl derivative remains notably scarce in publicly accessible literature. This guide, therefore, adopts a comprehensive and comparative approach. We will leverage the robust dataset available for CPC as a foundational baseline to project and contextualize the chemical and biological properties of its 4-carbamoyl counterpart. By integrating established principles of organic chemistry, medicinal chemistry, and surfactant science, this document aims to provide a valuable and insightful resource for researchers and developers working with this and related quaternary ammonium compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound belongs to the family of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom. This intrinsic charge, coupled with a long hydrophobic alkyl chain, underpins its functionality as a cationic surfactant.

Core Chemical Structure and Nomenclature

-

IUPAC Name: 4-carbamoyl-1-hexadecylpyridin-1-ium chloride

-

Molecular Formula: C₂₂H₃₉ClN₂O[1]

-

Molecular Weight: 383.01 g/mol [1]

-

Synonyms: 4-Carbamoyl-1-cetylpyridinium chloride

The structure features a pyridine ring quaternized at the nitrogen atom with a 16-carbon alkyl chain (hexadecyl group). A key distinguishing feature is the carbamoyl group (-CONH₂) at the 4-position of the pyridine ring.

Comparative Physicochemical Data

To appreciate the influence of the 4-carbamoyl group, a comparison with the parent compound, Cetylpyridinium Chloride (CPC), is instructive.

| Property | This compound | Cetylpyridinium Chloride (CPC) | Rationale for Predicted Differences |

| CAS Number | 377085-58-0[1][2] | 123-03-5 (anhydrous), 6004-24-6 (monohydrate) | N/A |

| Molecular Formula | C₂₂H₃₉ClN₂O[1] | C₂₁H₃₈ClN | The addition of the carbamoyl group (CONH₂) accounts for the difference. |

| Molecular Weight | 383.01 g/mol [1] | 339.99 g/mol (anhydrous) | The carbamoyl group adds approximately 43.02 g/mol . |

| Predicted Solubility | Good in water and polar organic solvents | Very soluble in water and chloroform. | The carbamoyl group is polar and capable of hydrogen bonding, which is expected to enhance or maintain high water solubility. |

| Predicted Critical Micelle Concentration (CMC) | Likely higher than CPC | ~0.9 mM in water | The polar carbamoyl group increases the hydrophilicity of the head group, which generally leads to a higher CMC as more surfactant molecules are required to form micelles. |

Section 2: Synthesis and Characterization

Proposed Synthesis Pathway

The most probable synthetic route involves a standard quaternization reaction, a type of nucleophilic substitution.

Reaction: Isonicotinamide (4-pyridinecarboxamide) + 1-Chlorohexadecane → this compound

-

Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring in isonicotinamide acts as a nucleophile, attacking the electrophilic carbon atom of 1-chlorohexadecane that bears the chlorine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the positively charged pyridinium cation.

A general patent for preparing hexadecylpyridinium chloride involves reacting cetyl chloride with pyridine at elevated temperatures (100-125 °C) for several hours, followed by purification steps including decolorizing with activated carbon and recrystallization from solvent mixtures like water/acetone and ethanol/acetone[1]. A similar approach would likely be effective for the synthesis of the 4-carbamoyl derivative.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the key spectroscopic features based on the molecular structure and comparison with related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Alkyl Chain: A complex set of signals in the aliphatic region (~0.8-1.5 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The methylene group adjacent to the pyridinium nitrogen would be significantly deshielded, appearing as a triplet further downfield (~4.5-5.0 ppm).

-

Pyridinium Ring: The protons on the pyridinium ring would be deshielded due to the positive charge, appearing in the aromatic region. The presence of the electron-withdrawing carbamoyl group would further deshield these protons. We would expect two sets of doublets, characteristic of a 1,4-disubstituted pyridine ring, likely in the range of 8.0-9.5 ppm.

-

Carbamoyl Group: Two distinct signals for the -NH₂ protons, likely appearing as broad singlets in the range of 7.0-8.0 ppm, depending on the solvent and concentration.

-

-

¹³C NMR:

-

Alkyl Chain: A series of signals in the aliphatic region (~14-32 ppm), with the carbon adjacent to the nitrogen being the most downfield (~60-65 ppm).

-

Pyridinium Ring: Signals for the aromatic carbons would appear in the range of ~125-150 ppm. The carbon bearing the carbamoyl group would be distinct.

-

Carbamoyl Carbonyl: A signal for the carbonyl carbon of the amide would be expected around 165-170 ppm.

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C-H Stretching: Bands in the 2850-2960 cm⁻¹ region due to the stretching of the C-H bonds in the long alkyl chain.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the amide.

-

N-H Bending (Amide II): A band around 1600-1640 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the primary ion observed would be the cation [C₂₂H₃₉N₂O]⁺, with a predicted m/z of 347.31.

Section 3: Biological Activity and Mechanism of Action

The biological activity of this compound is anticipated to be primarily antimicrobial, a hallmark of long-chain QACs.

Predicted Antimicrobial Spectrum

Based on the extensive data for CPC, this compound is expected to exhibit broad-spectrum antimicrobial activity against:

-

Gram-positive bacteria: (e.g., Staphylococcus aureus, Streptococcus mutans)

-

Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa), although potentially with higher minimum inhibitory concentrations (MICs) compared to Gram-positive bacteria.

-

Fungi/Yeast: (e.g., Candida albicans)

Postulated Mechanism of Action

The fundamental mechanism of antimicrobial action for QACs involves the disruption of microbial cell membranes.

Diagram: Postulated Antimicrobial Mechanism of Action

Caption: Stepwise representation of the antimicrobial action of quaternary ammonium compounds.

-

Electrostatic Attraction: The positively charged pyridinium head group is electrostatically attracted to the negatively charged components of the microbial cell membrane (e.g., phospholipids, teichoic acids).

-

Hydrophobic Interaction: The long, lipophilic hexadecyl chain intercalates into the hydrophobic core of the lipid bilayer.

-

Membrane Disruption: This insertion disrupts the ordered structure of the cell membrane, leading to increased fluidity and permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components such as ions (K⁺), metabolites, and nucleic acids.

-

Cell Death: The loss of cellular integrity and essential components ultimately leads to cell death.

Influence of the 4-Carbamoyl Group

The presence of the 4-carbamoyl group is expected to modulate the activity of the molecule in several ways:

-

Polarity and Surfactant Properties: The carbamoyl group increases the polarity and hydrogen-bonding capability of the pyridinium head group. This could influence its interaction with the microbial cell surface and may alter its surfactant properties, such as the critical micelle concentration (CMC).

-

Potential for Specific Interactions: The amide functionality of the carbamoyl group could potentially engage in specific hydrogen bonding interactions with microbial surface proteins or other components, which might enhance or alter its antimicrobial specificity compared to the unsubstituted CPC.

-

Steric Effects: The steric bulk of the carbamoyl group could influence how the molecule packs at interfaces and within micelles, which could have implications for its overall surfactant and antimicrobial efficacy.

Section 4: Applications and Industrial Relevance

Given its structural similarity to CPC, this compound is likely to find applications in similar areas. CPC is used as an antimicrobial agent in personal care products, a surfactant, and a conditioning agent.[3]

-

Personal Care Products: As an antimicrobial and conditioning agent in formulations like shampoos, conditioners, and oral care products (mouthwashes, toothpastes).

-

Disinfectants and Sanitizers: As an active ingredient in surface disinfectants and sanitizers for healthcare and industrial settings.

-

Textile Industry: As a softening and antistatic agent for fabrics.

-

Drug Delivery: Cationic surfactants are explored for their potential in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. The functionalized head group of this compound could offer advantages in this area.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be assumed to be similar to or more stringent than those for Cetylpyridinium Chloride, given the structural similarities and the general hazards of QACs.

General Safety Precautions (based on CPC data):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

Very toxic to aquatic life.

Handling Recommendations:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 6: Experimental Protocols

The following are detailed, adaptable protocols for the characterization and evaluation of quaternary ammonium surfactants like this compound.

Protocol: Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions. The CMC is the point of inflection in the conductivity versus concentration plot.

Materials:

-

Conductivity meter and probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

High-purity water

-

This compound

Procedure:

-

Prepare a stock solution of the surfactant (e.g., 10 mM) in high-purity water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of each solution, ensuring the temperature is constant.

-

Plot the specific conductivity as a function of the surfactant concentration.

-

Determine the CMC from the intersection of the two linear portions of the graph.

Diagram: Workflow for CMC Determination by Conductivity

References

- 1. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride (CAS RN: 377085-58-0), a cationic surfactant with significant potential in pharmaceutical and research applications. While detailed experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to construct a robust model of its structure and properties. We will delve into its structural elucidation through inferred spectroscopic characteristics, propose a validated synthesis pathway, and discuss the structure-activity relationships that underpin its function as an antimicrobial agent and its potential in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, structurally-grounded understanding of this amphiphilic pyridinium salt.

Introduction: The Amphiphilic Architecture of a Quaternary Pyridinium Salt

This compound is a quaternary ammonium compound characterized by a distinct amphiphilic structure. This architecture, comprising a hydrophilic, positively charged pyridinium headgroup and a long, hydrophobic hexadecyl (cetyl) alkyl tail, is central to its physicochemical properties and biological activity.[1] The pyridinium ring is functionalized with a carbamoyl (-CONH₂) group at the 4-position, which introduces hydrogen bonding capabilities and modulates the electronic properties of the aromatic system. The chloride anion serves as the counter-ion to the cationic nitrogen center.

This combination of a cationic headgroup and a lipophilic tail classifies the molecule as a cationic surfactant, predisposing it to interact with and disrupt cell membranes, a key mechanism in its antimicrobial efficacy.[1] Understanding the precise molecular structure is therefore paramount for predicting its behavior in biological systems and for designing novel applications in areas such as drug delivery and formulation science.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 377085-58-0 | [2][3] |

| Molecular Formula | C₂₂H₃₉ClN₂O | [2][3] |

| Molecular Weight | 383.01 g/mol | [2][3] |

| IUPAC Name | 1-hexadecylpyridin-1-ium-4-carboxamide chloride | [2] |

Elucidation of the Molecular Structure

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, its structure can be confidently inferred from its constituent parts and data from analogous compounds. The molecule is composed of a 1-hexadecyl-4-carbamoylpyridinium cation and a chloride anion.

The geometry of the carbamoyl-pyridinium headgroup is well-understood from crystallographic studies of isonicotinamide hydrochloride (4-carbamoylpyridinium chloride). In this analogue, the pyridinium ring is planar, and there is an extensive network of hydrogen bonds involving the carbamoyl group's amide protons, the carbonyl oxygen, and the chloride anion. This highlights the carbamoyl group's critical role in intermolecular interactions.

The hexadecyl tail is a long, flexible alkyl chain. In solution, this chain will be conformationally mobile, while in the solid state or in self-assembled structures like micelles, it will tend to adopt a more extended, all-trans conformation to maximize van der Waals interactions with neighboring chains.

Inferred Spectroscopic Signature

Although specific spectra for this compound are not readily found in the literature, we can predict its characteristic spectroscopic features based on data from closely related compounds such as cetylpyridinium chloride and isonicotinamide.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridinium protons, the hexadecyl chain protons, and the amide protons. The pyridinium protons will appear in the downfield region (typically δ 8.0-9.5 ppm) due to the deshielding effect of the aromatic ring and the positive charge on the nitrogen. The protons on the carbon adjacent to the pyridinium nitrogen (α-CH₂) will also be shifted downfield (around δ 4.5-5.0 ppm). The methylene groups of the alkyl chain will produce a large, complex signal in the aliphatic region (δ 1.2-2.0 ppm), with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm. The two amide protons of the carbamoyl group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show aromatic signals for the pyridinium ring between δ 125-150 ppm. The carbon of the carbonyl group (C=O) is expected in the range of δ 160-170 ppm. The carbons of the hexadecyl chain will appear in the upfield region (δ 14-60 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Pyridinium Ring Protons | 8.0 - 9.5 | 125 - 150 | Aromatic and deshielded by cationic nitrogen. |

| Carbamoyl (C=O) | - | 160 - 170 | Typical range for amide carbonyl carbon. |

| Amide (NH₂) | Broad singlet | - | Exchangeable protons. |

| N-CH₂ (alpha) | 4.5 - 5.0 | ~60 | Adjacent to the deshielding pyridinium nitrogen. |

| (CH₂)₁₄ | 1.2 - 2.0 | 22 - 32 | Standard aliphatic region. |

| Terminal CH₃ | 0.8 - 0.9 | ~14 | Standard terminal methyl group. |

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups.

-

N-H Stretching: The amide N-H stretches are expected around 3100-3300 cm⁻¹.

-

C-H Stretching: The aliphatic C-H stretches of the hexadecyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring vibrations for the pyridinium ring will be visible in the 1450-1650 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of this compound follows a well-established reaction in organic chemistry: the quaternization of a tertiary amine. This is a type of nucleophilic substitution reaction (specifically, an N-alkylation) where the nitrogen atom of the pyridine ring acts as the nucleophile.

Proposed Synthesis Protocol

The most direct and industrially viable synthesis involves the reaction of isonicotinamide (pyridine-4-carboxamide) with a 1-halo-hexadecane, typically 1-chlorohexadecane or 1-bromohexadecane.

-

Reactants: Isonicotinamide and 1-Chlorohexadecane (Cetyl chloride).

-

Reaction Type: Menshutkin reaction (N-alkylation of a tertiary amine).

-

Mechanism: The lone pair of electrons on the nitrogen atom of the isonicotinamide's pyridine ring attacks the electrophilic carbon of the C-Cl bond in 1-chlorohexadecane. This forms a new C-N bond and displaces the chloride ion, which then becomes the counter-ion for the newly formed quaternary pyridinium salt.

Step-by-Step Methodology:

-

Reaction Setup: Isonicotinamide and a molar excess of 1-chlorohexadecane are combined. While the reaction can be run neat, a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) can be used to facilitate dissolution and control the reaction temperature.

-

Heating: The reaction mixture is heated, typically in the range of 100-125 °C, for several hours (e.g., 10-24 hours) to ensure complete reaction.[4] The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, if the product precipitates upon cooling, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization. A common solvent system for similar compounds is a mixture of an alcohol (like ethanol) and an ether (like diethyl ether) or acetone to precipitate the pure salt.[4]

Caption: Proposed synthesis workflow for this compound.

Structure-Function Relationship and Applications

The dual nature of the this compound structure dictates its function.

Antimicrobial Activity

As a quaternary ammonium compound, its primary application lies in its antimicrobial properties.[1] The mechanism of action is driven by its surfactant nature:

-

Adsorption: The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of bacterial cell membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

-

Insertion: The hydrophobic hexadecyl tail penetrates and inserts into the lipid bilayer of the cell membrane.

-

Disruption: This insertion disrupts the membrane's structural integrity, leading to leakage of essential intracellular components and ultimately, cell death.[5]

The presence of the carbamoyl group may further enhance its interaction with the cell surface through hydrogen bonding, potentially increasing its binding affinity and efficacy.

Drug Delivery and Formulation

The amphiphilic character of this molecule makes it a candidate for use in drug delivery systems.

-

Micelle Formation: Above a certain concentration in aqueous solution (the critical micelle concentration or CMC), these molecules can self-assemble into micelles. These are spherical structures with a hydrophobic core formed by the hexadecyl tails and a hydrophilic shell of pyridinium headgroups. This hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

-

Permeation Enhancement: As a cationic surfactant, it can transiently disrupt epithelial cell membranes, a property that can be harnessed to enhance the permeation of co-administered drugs across biological barriers.

Caption: Relationship between molecular structure and primary functions.

Conclusion

The molecular structure of this compound is a classic example of a cationic amphiphile, where each component—the cationic pyridinium ring, the hydrogen-bonding carbamoyl group, the long hydrophobic tail, and the chloride counter-ion—plays a crucial role in its overall properties. While a complete, published dataset for this specific molecule is elusive, a robust and scientifically sound model of its structure, reactivity, and function can be constructed by drawing on established chemical principles and data from closely related analogues. This guide provides a foundational understanding for researchers looking to exploit the unique properties of this molecule in antimicrobial research, pharmaceutical formulation, and drug delivery. Further empirical studies to confirm the predicted spectroscopic and physicochemical properties would be a valuable contribution to the field.

References

- 1. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H39ClN2O | CID 44630216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Self-Assembly of Peptide Amphiphiles: From Molecules to Nanostructures to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Carbamoyl-1-hexadecylpyridinium Chloride, a quaternary ammonium compound (QAC) with significant biological activity. Synthesizing data from structurally related compounds and established principles of biophysical chemistry, this document elucidates the molecular interactions and cellular consequences of exposure to this agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial compounds and membrane-active agents. We will explore the physicochemical properties, the primary mode of action involving membrane disruption, the potential modulatory role of the 4-carbamoyl moiety, and detailed experimental protocols for investigating these mechanisms.

Introduction: The Molecular Architecture and Therapeutic Potential

This compound belongs to the class of cationic surfactants known as quaternary ammonium compounds. Its structure is characterized by a positively charged pyridinium head group, a long hydrophobic hexadecyl (C16) alkyl chain, and a distinguishing 4-carbamoyl group on the pyridine ring. This amphipathic nature is central to its biological activity, driving its interaction with cellular membranes.

The hexadecyl chain length is a critical determinant of its antimicrobial efficacy, as it has been demonstrated that alkyl chains of 12 to 16 carbons often exhibit maximal activity against a broad spectrum of microbes.[1] While structurally similar to the widely used antiseptic Cetylpyridinium Chloride (CPC), the presence of the 4-carbamoyl group (-CONH2) introduces unique chemical properties that may influence its biological profile, including its solubility, hydrogen-bonding capacity, and potential for more specific interactions at the membrane interface. This guide will dissect these structural nuances to provide a holistic understanding of its mechanism of action.

Primary Mechanism of Action: Disruption of Cellular Membrane Integrity

The principal mechanism by which this compound exerts its biological effects is through the disruption of cellular membrane integrity. This process can be conceptualized as a multi-stage event driven by electrostatic and hydrophobic interactions.

2.1. Electrostatic Adsorption to the Cell Surface:

The initial interaction is governed by the electrostatic attraction between the positively charged pyridinium headgroup and the net negative charge of microbial cell surfaces.[2] Bacterial and fungal cell membranes are rich in anionic components such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria), which provide a strong electrostatic driving force for the accumulation of the cationic this compound at the cell-water interface.

2.2. Hydrophobic Insertion and Membrane Perturbation:

Following adsorption, the long, lipophilic hexadecyl tail inserts into the hydrophobic core of the lipid bilayer.[1] This insertion disrupts the ordered arrangement of the phospholipid acyl chains, leading to an increase in membrane fluidity and permeability. The amphipathic nature of the molecule allows it to act as a "detergent," effectively solubilizing the membrane components.

2.3. Micelle Formation and Cellular Lysis:

At concentrations above its critical micelle concentration (CMC), this compound molecules can self-assemble into micelles.[3][4] These micelles can further extract lipids and proteins from the cell membrane, leading to the formation of pores and ultimately causing catastrophic leakage of intracellular contents, such as ions, metabolites, and nucleic acids.[5] This loss of cellular homeostasis culminates in cell death.

Caption: Self-assembly of amphipathic molecules into a micelle in an aqueous environment.

Caption: Sequential steps of bacterial cell membrane disruption.

The Role of the 4-Carbamoyl Group: A Hypothesis

While the primary mechanism of action is driven by the amphipathic nature of the molecule, the 4-carbamoyl group likely plays a modulatory role. Unlike a simple alkyl or hydrogen substituent, the carbamoyl moiety can participate in hydrogen bonding through both its carbonyl oxygen and amide hydrogens. This could lead to:

-

Enhanced Binding Affinity: The carbamoyl group may form hydrogen bonds with phospholipid headgroups or membrane proteins, increasing the residence time of the molecule at the membrane surface and potentiating its disruptive effects.

-

Altered Micelle Characteristics: The presence of the polar carbamoyl group could influence the critical micelle concentration (CMC) and the size and shape of the micelles formed, potentially affecting the efficiency of membrane solubilization.

-

Specific Enzyme Inhibition: While the primary target is the cell membrane, the carbamoyl group is a common pharmacophore in enzyme inhibitors. It is plausible that this compound could exhibit secondary activity against specific membrane-bound or periplasmic enzymes, contributing to its overall biological effect. Further investigation is required to validate this hypothesis.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action, a series of biophysical and microbiological assays are recommended.

4.1. Determination of Minimum Inhibitory Concentration (MIC):

This assay establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria), microbial suspension (adjusted to 0.5 McFarland standard), this compound stock solution.

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in the microtiter plate.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microbe only) and a negative control (medium only).

-

Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is the lowest concentration at which no visible growth is observed.

-

4.2. Membrane Permeability Assay using Propidium Iodide:

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and is a reliable indicator of membrane integrity.

-

Materials: Microbial cell suspension, Phosphate Buffered Saline (PBS), Propidium Iodide solution, this compound, fluorometer or fluorescence microscope.

-

Protocol:

-

Wash and resuspend microbial cells in PBS.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Add Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence indicates membrane damage.

-

4.3. Liposome Leakage Assay:

This in vitro assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model the effects of the compound on a lipid bilayer.

-

Materials: Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein), buffer solution, this compound, fluorometer.

-

Protocol:

-

Prepare a suspension of the fluorescently-loaded liposomes in a buffer.

-

Add varying concentrations of this compound to the liposome suspension.

-

Monitor the increase in fluorescence over time. Disruption of the liposome membrane will cause the release of the dye, leading to de-quenching and an increase in fluorescence.

-

Data Presentation

| Parameter | Description | Expected Outcome for this compound |

| MIC | Minimum Inhibitory Concentration | Low micromolar range against a broad spectrum of bacteria and fungi. |

| Membrane Permeability | Propidium Iodide uptake | Dose-dependent increase in fluorescence, indicating compromised membrane integrity. |

| Liposome Leakage | Release of encapsulated fluorescent dye | Concentration-dependent increase in fluorescence, confirming direct action on lipid bilayers. |

Conclusion

The mechanism of action of this compound is primarily attributed to its ability to disrupt the integrity of cellular membranes, a hallmark of many quaternary ammonium compounds. The interplay of its cationic pyridinium headgroup and hydrophobic hexadecyl tail drives its accumulation at and insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis. The 4-carbamoyl group is hypothesized to modulate this activity by enhancing binding affinity and potentially introducing secondary mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism and further characterizing the unique biological profile of this promising compound.

References

- 1. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 3. Draw the diagram showing micelle formation by the following class 12 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Carbamoyl-1-hexadecylpyridinium Chloride (CAS: 377085-58-0): A Next-Generation Cationic Amphiphile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carbamoyl-1-hexadecylpyridinium Chloride is a cationic amphiphilic molecule belonging to the quaternary ammonium compound (QAC) family. Structurally, it is a functionalized derivative of the well-established antiseptic, Cetylpyridinium Chloride (CPC), distinguished by the presence of a carbamoyl moiety at the 4-position of the pyridinium headgroup. While specific research on this compound is nascent, its molecular architecture—combining a proven membrane-active scaffold with a hydrogen-bonding functional group—positions it as a compelling candidate for advanced applications in antimicrobial therapy, biofilm eradication, and innovative drug delivery systems. This guide synthesizes information from its structural analogs and the broader class of pyridinium salts to provide a comprehensive technical overview of its physicochemical properties, a robust protocol for its synthesis, its postulated mechanism of action, and its significant potential in pharmaceutical research and development.

The Pyridinium Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring system is one of the most prolific N-heterocyclic scaffolds in drug design, valued for its profound and positive influence on pharmacological activity.[1] Its presence in a molecule often enhances water solubility and provides a stable, aromatic core for further functionalization.[2] This has led to the development of numerous broad-spectrum therapeutic agents approved by the US FDA.[1]

When the pyridine nitrogen is quaternized, as in this compound, it forms a permanent cationic charge, transforming the molecule into a pyridinium salt. These salts are central to a wide range of applications, from antimicrobial and anticancer agents to materials science and gene delivery.[3] The subject of this guide belongs to a specific subclass known as quaternary ammonium compounds (QACs), which are defined by a positively charged nitrogen atom bonded to four carbon atoms. The defining feature of QACs like this one is their amphiphilic nature, possessing a charged, hydrophilic "head" and a long, lipophilic "tail," a combination that drives their potent biological activity.

Physicochemical Profile

The molecular structure of this compound dictates its function. It consists of three key domains:

-

Cationic Pyridinium Head: A positively charged aromatic ring that facilitates electrostatic interactions with negatively charged biological surfaces, such as microbial cell membranes.

-

Lipophilic Hexadecyl Tail: A 16-carbon alkyl chain (cetyl group) that can readily insert into and disrupt lipid bilayers.

-

Polar Carbamoyl Group (-CONH₂): A functional group capable of acting as both a hydrogen bond donor and acceptor. This moiety distinguishes it from standard CPC and may modulate its solubility, aggregation behavior (e.g., critical micelle concentration), and specificity towards biological targets.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 377085-58-0 | [4][5][6][7][8][9] |

| Molecular Formula | C₂₂H₃₉ClN₂O | [4][5][9][10] |

| Molecular Weight | 383.01 g/mol | [5][8] |

| SMILES | CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | [7][9] |

| Appearance | Typically a white to off-white solid (inferred from analogs) | [11] |

| Solubility | Predicted to be soluble in water and polar organic solvents | [2][12] |

Synthesis and Purification Workflow

The synthesis of this compound is achieved via a classic Sₙ2 reaction known as the Menshutkin reaction, which involves the alkylation of a tertiary amine (the pyridine nitrogen of isonicotinamide) by an alkyl halide (1-hexadecyl chloride).

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on established methods for synthesizing pyridinium salts.[13]

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isonicotinamide (1.0 eq) and 1-hexadecyl chloride (1.05 eq).

-

Add a suitable solvent, such as acetone or ethanol (approx. 5-10 mL per gram of isonicotinamide), to dissolve the reactants.

-

Causality: Acetone is a polar aprotic solvent that effectively dissolves the reactants. As the reaction proceeds, the resulting ionic salt product is often less soluble and may begin to precipitate, driving the reaction forward.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (isonicotinamide) is consumed.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The extended reaction time ensures a high conversion rate.

-

-

Product Isolation:

-

Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation of the crude product.

-

Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold acetone to remove residual unreacted starting materials.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a clean flask. Add a minimal amount of a hot solvent system (e.g., an ethanol/acetone mixture) until the solid just dissolves.[13]

-

Allow the solution to cool slowly to room temperature, then to 0-4°C, to induce the formation of high-purity crystals.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Causality: Recrystallization is a powerful purification technique for solids. The desired product and impurities have different solubilities in the chosen solvent system. The product crystallizes out in a pure form upon cooling, while impurities remain in the solution. This step is critical for achieving the purity required for biological assays.

-

Postulated Mechanism of Action: Membrane Disruption

Based on extensive research on its parent compound, CPC, the primary antimicrobial mechanism of this compound is anticipated to be the disruption of microbial cell membrane integrity.[14][15]

Caption: Postulated mechanism of antimicrobial action.

This process unfolds in a sequence of physical events:

-

Electrostatic Binding: The positively charged pyridinium headgroup electrostatically binds to the negatively charged components of bacterial and fungal cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

-

Hydrophobic Insertion: The long, lipophilic hexadecyl tail partitions from the aqueous environment and inserts itself into the hydrophobic core of the cell's lipid bilayer.[14]

-

Membrane Disruption: The influx of these amphiphilic molecules disorganizes the highly ordered lipid structure. This leads to a loss of membrane fluidity and the formation of pores or micelles within the membrane.[14]

-

Leakage and Cell Death: The compromised membrane can no longer maintain its electrochemical gradient. Essential ions (like K⁺) and small molecules leak out, while the proton motive force dissipates, halting ATP synthesis and other critical cellular processes, ultimately leading to cell death.[14]

The carbamoyl group may further refine this activity by enabling specific hydrogen-bonding interactions with membrane proteins or phospholipids, potentially enhancing binding affinity or altering the kinetics of membrane disruption.

Potential Applications in Drug Development

The unique structural attributes of this compound suggest several high-impact applications for researchers.

-

Broad-Spectrum Antimicrobial Agent: As a derivative of CPC, it is expected to exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi (yeasts and molds), and enveloped viruses.[14][15][16][17] Its efficacy against oral pathogens associated with plaque, gingivitis, and caries is a particularly strong area for investigation.[15][16]

-

Anti-Biofilm Formulations: Bacterial biofilms represent a major challenge in clinical and industrial settings due to their high resistance to conventional antibiotics. Cationic surfactants are effective at disrupting biofilm architecture. Formulating this compound into delivery systems, such as mucoadhesive tablets or mesoporous silica nanoparticles, could provide sustained local delivery for enhanced biofilm eradication.[18][19]

-

Drug Delivery Nanocarriers: Pyridinium-based amphiphiles can function as both reducing and stabilizing agents in the synthesis of metallic nanoparticles (e.g., gold nanoparticles) for drug delivery.[20] The cationic surface of such nanoparticles can be used to electrostatically load and deliver anionic drug molecules, improving their solubility and bioavailability.

Key Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To quantify the antimicrobial potency of the compound against a panel of relevant microorganisms.

-

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration (0.22 µm filter).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in the appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well (except for a sterility control) with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include a positive control (microbes in medium, no compound) and a negative/sterility control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

-

Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. Growth in the positive control confirms the viability of the inoculum, while no growth in the negative control confirms the sterility of the medium.

Protocol 2: Cell Membrane Permeability Assay

-

Objective: To provide direct evidence for the membrane-disrupting mechanism of action.

-

Methodology (SYTOX™ Green Uptake):

-

Grow and harvest microbial cells to the mid-logarithmic phase. Wash and resuspend the cells in a non-nutritive buffer (e.g., PBS) to a standardized optical density.

-

Add the fluorescent dye SYTOX™ Green to the cell suspension. This dye cannot cross the membrane of intact, live cells.

-

Aliquot the cell/dye mixture into a 96-well black, clear-bottom plate.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., 70% isopropanol to cause maximal membrane damage) and a negative control (untreated cells).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.

-

An increase in fluorescence intensity directly correlates with the number of cells whose membranes have become compromised, allowing the dye to enter and bind to nucleic acids.

-

-

Causality & Validation: This assay directly links the presence of the compound to a loss of membrane integrity. The dose- and time-dependent increase in fluorescence provides robust, quantitative evidence supporting the proposed mechanism of action.

Conclusion and Future Directions

This compound represents a logically designed and promising evolution of the CPC scaffold. While it remains under-investigated, its structural features strongly suggest a potent antimicrobial profile coupled with potentially novel interactive capabilities conferred by the 4-carbamoyl group. It stands as an excellent candidate for academic and industrial research programs focused on discovering new antiseptics, anti-biofilm agents, and functional excipients for drug delivery.

Future research should prioritize:

-

Direct comparative studies against Cetylpyridinium Chloride to quantify the impact of the carbamoyl group on antimicrobial potency, spectrum, and cytotoxicity.

-

Cytotoxicity profiling against human cell lines (e.g., keratinocytes, gingival fibroblasts) to establish a therapeutic index.

-

Investigation of its anti-biofilm activity against clinically relevant single- and multi-species biofilms.

-

Formulation science to explore its incorporation into nanoparticles, hydrogels, or mucoadhesive systems for controlled-release applications.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. 4-carbamoyl-1-n-hexadecylpyridinium chloride | 377085-58-0 [chemicalbook.com]

- 7. This compound [biogen.es]

- 8. This compound - CAS:377085-58-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | CAS 377085-58-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. This compound | C22H39ClN2O | CID 44630216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cetylpyridinium chloride | 123-03-5 [chemicalbook.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]

- 14. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity, Biocompatibility and Anti-inflammatory Properties of Cetylpyridinium Chloride-based Mouthwash Containing Sodium Fluoride and Xylitol: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Virucidal activity and mechanism of action of cetylpyridinium chloride against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Formulation and Characterization of Cetylpyridinium Chloride Bioadhesive Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gemini pyridinium amphiphiles for the synthesis and stabilization of gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Pyridinium Compounds

Introduction

Pyridinium compounds, cationic organic molecules derived from the protonation or alkylation of pyridine, represent a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis.[1][2] Their unique electronic structure, characterized by an aromatic sextet and a positively charged nitrogen atom, imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the core physical and chemical characteristics of pyridinium compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural attributes, reactivity patterns, and key applications, underpinned by a foundation of scientific integrity and authoritative references.

Molecular Structure and Bonding: The Foundation of Reactivity

The pyridinium cation, [C₅H₅NH]⁺, is isoelectronic with benzene, possessing a planar, hexagonal ring structure that adheres to Hückel's rule for aromaticity.[1] The nitrogen atom is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not participating in the aromatic π-system.[3][4] This localization of the lone pair is the primary reason for the basicity of pyridine and its ability to be readily protonated or alkylated to form pyridinium salts.[3][5]

The introduction of a positive charge on the nitrogen atom significantly alters the electronic landscape of the ring compared to its parent, pyridine. This charge is delocalized through resonance, leading to a significant electron deficiency at the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions. This electron-deficient nature is the key determinant of the characteristic reactivity of pyridinium compounds.[6]

Bond Lengths and Angles

The C-N bond lengths in the pyridinium ring are shorter than typical C-N single bonds, reflecting their partial double bond character due to resonance.[7] Crystal structure analyses of various pyridinium salts have provided detailed insights into their solid-state conformations and intermolecular interactions, such as hydrogen bonding.[8][9]

Aromaticity

The pyridinium cation maintains its aromatic character, a feature that contributes to its relative stability.[1] The resonance energy of pyridine is substantial, though slightly less than that of benzene, a difference attributed to the electronegativity of the nitrogen atom.[3] This inherent stability has profound implications for its chemical behavior.

Synthesis of Pyridinium Compounds

The synthesis of pyridinium compounds is typically straightforward, with several reliable methods available to synthetic chemists.

N-Alkylation and N-Arylation of Pyridines

The most common method for preparing N-alkylpyridinium salts involves the direct reaction of a pyridine derivative with an alkyl halide.[2][3] This is a classic SN2 reaction where the nitrogen atom of the pyridine acts as the nucleophile. The reactivity of the alkyl halide follows the expected trend: I > Br > Cl.[2]

Experimental Protocol: Synthesis of 1-Butyl-4-methylpyridinium Bromide

-

To a solution of 4-methylpyridine (1.0 eq) in acetonitrile (5 mL/mmol), add 1-bromobutane (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, concentrate the solution under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to obtain the pure 1-butyl-4-methylpyridinium bromide.

From Pyrylium Salts

Pyrylium salts serve as excellent precursors for the synthesis of a wide variety of pyridinium salts.[10] The reaction involves the nucleophilic attack of a primary amine on the pyrylium ring, followed by ring-opening and subsequent recyclization to form the pyridinium ring. This method is particularly useful for accessing structurally diverse and highly substituted pyridinium compounds.

Hantzsch Pyridine Synthesis

While primarily a method for synthesizing substituted pyridines, the Hantzsch synthesis can be adapted to produce dihydropyridines which can then be oxidized to the corresponding pyridinium salts.[3][5][11] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia or an ammonium salt.[11]

Physical Properties of Pyridinium Compounds

The physical properties of pyridinium compounds are largely dictated by their ionic nature.

Solubility and Melting Point

As ionic salts, pyridinium compounds are generally soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO).[12] Their solubility in nonpolar organic solvents is typically low. The melting points of pyridinium salts are often high, characteristic of ionic compounds, but can be significantly influenced by the nature of the counter-ion and the substituents on the pyridinium ring.[12]

Pyridinium-Based Ionic Liquids

A particularly important class of pyridinium compounds is pyridinium-based ionic liquids (ILs). These are salts with melting points below 100 °C. By carefully selecting the alkyl chain length on the nitrogen and the nature of the anion, the physical properties of these ILs, such as viscosity, density, and thermal stability, can be finely tuned.[12][13][14] This tunability makes them highly valuable as solvents and catalysts in a variety of "green" chemical processes.[13][15]

Table 1: Physicochemical Properties of Selected Pyridinium-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) |

| 1-Ethylpyridinium | Bromide | 118 | - | - |

| 1-Butylpyridinium | Tetrafluoroborate | 79-81 | 1.22 | 102 |

| 1-Hexylpyridinium | Hexafluorophosphate | -2 | 1.37 | 358 |

| N-Ethylpyridinium | Bis(trifluoromethylsulfonyl)imide | -12 | 1.536 | 39.4 |

Data compiled from various sources for illustrative purposes.[14]

Chemical Reactivity: A Tale of Electrophilicity and Acidity

The chemical reactivity of pyridinium compounds is dominated by the electrophilic nature of the pyridinium ring and the acidity of the protons attached to the ring carbons and the nitrogen atom.

Acidity and pKa

The pyridinium ion is the conjugate acid of pyridine. The pKa of the pyridinium ion is approximately 5.25, indicating that pyridine is a weak base.[3][16] The acidity of the N-H proton can be influenced by substituents on the ring; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.[17][18][19]

Nucleophilic Aromatic Substitution (SNAr)

Due to the positive charge on the nitrogen, the pyridinium ring is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions.[3][6] This makes nucleophilic aromatic substitution (SNAr) a key reaction pathway for functionalizing pyridinium compounds.[20][21] The presence of a good leaving group at these positions facilitates the reaction.

Diagram: Nucleophilic Aromatic Substitution on a Pyridinium Ring

Caption: General mechanism of nucleophilic aromatic substitution on a pyridinium ring.

Reduction Reactions

Pyridinium ions are readily reduced to dihydropyridines, tetrahydropyridines, and ultimately piperidines.[6] Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation. The regioselectivity of the reduction can often be controlled by the choice of reducing agent and the substituents on the pyridinium ring.[6]

Formation and Reactivity of Pyridinium Ylides

Deprotonation of an N-alkylpyridinium salt at the α-carbon of the alkyl group generates a pyridinium ylide. These ylides are versatile 1,3-dipoles and have found extensive use in cycloaddition reactions for the synthesis of various heterocyclic compounds, such as indolizines.[22][23][24][25][26] The stability and reactivity of pyridinium ylides are highly dependent on the substituents on the ylidic carbon.[23][27]

Experimental Workflow: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Caption: Workflow for the synthesis of indolizines from pyridinium salts.

Redox Properties and Radical Chemistry

The redox-active nature of pyridinium salts allows them to serve as precursors for generating radical species under mild conditions.[28][29] Single-electron reduction of a pyridinium salt can lead to the formation of a neutral radical, which can then undergo further reactions. This property is increasingly being exploited in photoredox catalysis for C-C and C-X bond formation.[28]

Spectroscopic Characterization

The characterization of pyridinium compounds relies on a suite of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for characterizing pyridinium salts. The protons on the pyridinium ring are significantly deshielded due to the positive charge and typically appear at downfield chemical shifts (δ > 8.0 ppm). The protons on the N-alkyl group also show a characteristic downfield shift compared to their non-quaternized counterparts.[30][31] ¹³C NMR spectroscopy is also a powerful tool for structural elucidation.[31]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyridinium compounds exhibit characteristic UV-Vis absorption bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by substituents on the ring and the solvent.[31][32]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify characteristic vibrational modes of the pyridinium ring and any functional groups present in the molecule.[30][32]

Applications in Research and Drug Development

The unique physicochemical properties of pyridinium compounds have led to their widespread use in numerous applications.

Medicinal Chemistry

The pyridinium moiety is a common scaffold in a vast array of pharmaceuticals.[11][33][34] Pyridinium-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[30] For example, cetylpyridinium chloride is used as an antiseptic in oral hygiene products.[3]

Catalysis

Pyridinium salts are employed as phase-transfer catalysts and organocatalysts in a variety of organic transformations.[10][35][36] Their ability to function as both a catalyst and a solvent in the case of ionic liquids makes them particularly attractive for sustainable chemistry.[13]

Drug Delivery

The cationic nature of pyridinium compounds allows them to interact with negatively charged biological membranes, a property that is being explored for applications in drug delivery systems.

Conclusion

Pyridinium compounds are a remarkably versatile class of molecules with a rich and fascinating chemistry. Their unique structural and electronic features give rise to a wide range of predictable and controllable reactivity, making them indispensable tools for synthetic chemists. From their fundamental role in organic reactions to their application in the development of new drugs and materials, the importance of pyridinium compounds in modern science cannot be overstated. This guide has provided a comprehensive overview of their core physical and chemical characteristics, offering a solid foundation for further research and innovation in this exciting field.

References

- 1. Pyridinium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Pyridine Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. longdom.org [longdom.org]

- 13. hiyka.com [hiyka.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. lifechemicals.com [lifechemicals.com]

- 34. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-Carbamoyl-1-hexadecylpyridinium Chloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carbamoyl-1-hexadecylpyridinium Chloride (CPCC) is a cationic surfactant of significant interest due to its structural similarity to antimicrobial agents like cetylpyridinium chloride and its potential applications in drug delivery and formulation science. A thorough understanding of its solubility in organic solvents is paramount for optimizing manufacturing processes, developing stable formulations, and ensuring efficacy. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this amphiphilic molecule, detailed experimental protocols for its determination, and an analysis of its expected solubility profile across various solvent classes. Due to the limited publicly available data for CPCC, this guide leverages data from its close structural analog, Cetylpyridinium Chloride (CPC), to provide scientifically grounded insights and predictive analysis.

Introduction to this compound (CPCC)

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₂₂H₃₉ClN₂O, is a quaternary ammonium salt.[1][2][3] Its structure is characterized by two key moieties:

-

A Polar Head Group: A pyridinium ring featuring a positively charged quaternary nitrogen and a carbamoyl (-CONH₂) group at the 4-position. This region is hydrophilic and capable of ionic interactions and hydrogen bonding.

-

A Non-polar Tail: A long, 16-carbon alkyl (hexadecyl) chain. This tail is hydrophobic (lipophilic) and interacts primarily through van der Waals forces.

This dual nature makes CPCC an amphiphilic molecule and a cationic surfactant, properties that fundamentally dictate its solubility behavior. It is structurally analogous to the well-studied antiseptic Cetylpyridinium Chloride (CPC), which lacks the carbamoyl group. The presence of the carbamoyl group in CPCC is expected to enhance its hydrogen-bonding capabilities compared to CPC.

The Critical Role of Solubility in Research and Drug Development

Solubility is a critical physicochemical parameter that influences nearly every stage of pharmaceutical development:

-

Formulation: The ability to dissolve CPCC in a suitable solvent system is essential for creating stable and effective liquid formulations, such as oral rinses, topical solutions, or injectable preparations.

-

Drug Delivery: For CPCC to be used as an active ingredient or an excipient (e.g., a penetration enhancer), its solubility dictates the maximum achievable concentration and, consequently, its therapeutic efficacy.

-

Manufacturing & Purification: Crystallization and purification processes rely heavily on differential solubility in various solvents to isolate the compound with high purity.

-

Analytical Chemistry: Accurate quantification and characterization require dissolving the compound in a suitable solvent for techniques like HPLC or UV-Vis spectrophotometry.[4]

Theoretical Principles of CPCC Solubility

The solubility of CPCC is a complex interplay of its amphiphilic structure and the properties of the solvent. The "like dissolves like" principle provides a foundational understanding.

-

Polar Solvents: Solvents with high polarity and the ability to form hydrogen bonds (e.g., alcohols, water) are expected to be effective at solvating the polar pyridinium head group. The energy released from these interactions helps overcome the crystal lattice energy of the solid CPCC.

-

Non-polar Solvents: Non-polar solvents (e.g., hexane, toluene) will more readily interact with the long hexadecyl tail. However, they are poor at solvating the ionic head group, which will likely limit overall solubility.[5]

-

Amphiphilic Nature: Due to its structure, CPCC will exhibit varying degrees of solubility across a spectrum of solvents. In solvents of intermediate polarity, it may form micelles—aggregates where the hydrophobic tails cluster inward to avoid the solvent, and the hydrophilic heads face outward.[6]

Key factors influencing the dissolution of CPCC include:

-

Solvent Polarity and Dielectric Constant: Higher polarity generally favors the dissolution of the ionic head.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., ethanol) can act as both hydrogen bond donors and acceptors, effectively solvating both the chloride anion and the carbamoyl group.

-

Van der Waals Forces: These forces are the primary interactions between the hexadecyl tail and non-polar solvent molecules.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a given temperature.[7][8][9] It is a robust and widely accepted method recommended by regulatory bodies for its reliability.[10][11][12][13][14]

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium, which is crucial for formulation science. Unlike kinetic solubility assays that start from a DMSO stock and can lead to supersaturated, metastable solutions, the shake-flask method ensures that the measured concentration represents the true saturation point of the compound in its most stable crystalline form.[8][15]

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Method Workflow for Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation: To a series of glass vials, add a precisely known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of solid CPCC to each vial, ensuring that a significant amount of undissolved solid remains at the bottom. This is critical to ensure saturation is reached.[9][15]

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker or rotator submerged in a temperature-controlled water bath (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Sample Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes for the excess solid to sediment. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to prevent artificially high results.

-

Quantification via UV-Vis Spectrophotometry:

-

Rationale: The pyridinium ring in CPCC is a chromophore that absorbs UV light, making UV-Vis spectrophotometry a straightforward and reliable quantification method.[16][17][18] The related compound, pyridine, exhibits a strong absorbance maximum (λmax) around 260 nm.[16][19]

-

Procedure:

-

Determine the λmax of CPCC by scanning a dilute solution in the chosen solvent from 200-400 nm.

-

Prepare a series of standard solutions of CPCC of known concentrations in the solvent.

-

Measure the absorbance of each standard at the λmax to generate a calibration curve (Absorbance vs. Concentration). The curve must demonstrate linearity (R² > 0.998).[20]

-

Accurately dilute the filtered supernatant from Step 3 with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

-

Calculation: Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of CPCC in the solvent. Express results in mg/mL and/or mol/L.

Expected Solubility Profile of CPCC in Organic Solvents

While specific experimental data for this compound is not widely published, a predictive profile can be constructed based on the known solubility of its analog, Cetylpyridinium Chloride (CPC), and the principles of physical organic chemistry.

Table 1: Predicted Solubility of CPCC and Comparative Data for CPC

| Solvent Class | Example Solvent | Key Properties | Predicted CPCC Solubility | Comparative CPC Data |

| Polar Protic | Ethanol | High Polarity, H-bond donor/acceptor | High | Soluble, approx. 30 mg/mL[16] |

| Methanol | Very High Polarity, H-bond donor/acceptor | High | Good solubility[5] | |

| Polar Aprotic | DMSO | High Polarity, H-bond acceptor | High | Soluble, approx. 30 mg/mL[16] |

| Acetonitrile | Medium-High Polarity | Moderate | Likely lower than in alcohols/DMSO | |

| Non-Polar | Toluene | Non-polar, Aromatic | Very Low | Limited solubility[21] |

| Hexane | Non-polar, Aliphatic | Very Low / Insoluble | Insoluble | |

| Chlorinated | Chloroform | Medium Polarity | Moderate to High | Very soluble[22] |

Analysis and Scientific Rationale

-

High Solubility in Polar Protic Solvents (Ethanol, Methanol): These solvents are excellent at solvating both the cation and the anion of the salt.[5] Their hydroxyl groups can hydrogen-bond with the chloride ion and the carbamoyl group, while the polar O-H bond interacts favorably with the charged pyridinium ring. The alkyl portion of the alcohol can also interact with the C16 tail of CPCC, further aiding dissolution.

-

High Solubility in Polar Aprotic Solvents (DMSO): DMSO has a very high dielectric constant and is an excellent solvent for cations. While it cannot donate hydrogen bonds, it is a strong acceptor, allowing it to solvate the pyridinium head group effectively.

-

Moderate Solubility in Chloroform: Chloroform's ability to dissolve CPC well suggests it can effectively solvate the large organic cation despite its moderate polarity.[22] This trend is expected to hold for CPCC.

-

Low Solubility in Non-Polar Solvents (Hexane, Toluene): These solvents cannot effectively solvate the ionic head group. The energetic penalty of forcing the charged portion of the molecule into a non-polar environment is too high, leading to very poor solubility despite favorable interactions with the hexadecyl tail.[5][21]

Conclusion

This compound is an amphiphilic molecule whose solubility is governed by the delicate balance of interactions between its polar head and non-polar tail with the solvent. Its solubility is predicted to be highest in polar protic and aprotic solvents like ethanol and DMSO and lowest in non-polar solvents like hexane. For drug development and research professionals, the quantitative determination of this property is essential. The isothermal shake-flask method, coupled with UV-Vis spectrophotometric analysis, provides a robust and reliable means to generate the critical data needed for formulation, manufacturing, and regulatory success.

References

- 1. This compound | C22H39ClN2O | CID 44630216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]